Product packaging for Boc-2,4-Dinitro-L-phenylalanine(Cat. No.:CAS No. 1176509-56-0)

Boc-2,4-Dinitro-L-phenylalanine

Cat. No.: B1318699
CAS No.: 1176509-56-0
M. Wt: 355.3 g/mol
InChI Key: ANQMEPHYMTWCEW-JTQLQIEISA-N
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Description

Boc-2,4-Dinitro-L-phenylalanine is a useful research compound. Its molecular formula is C14H17N3O8 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O8 B1318699 Boc-2,4-Dinitro-L-phenylalanine CAS No. 1176509-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMEPHYMTWCEW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590420
Record name N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176509-56-0
Record name N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Methodologies for Boc 2,4 Dinitro L Phenylalanine and Its Precursors

General Principles of N-Boc Protection in Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino function in peptide synthesis and other organic transformations. nih.govchemicalbook.comnih.gov Its popularity stems from its stability under a range of conditions and its facile removal under specific acidic conditions. beilstein-journals.orgresearchgate.net

The introduction of the Boc group to an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Current time information in Bangalore, IN.nih.gov This reaction can be performed under both aqueous and anhydrous conditions.

Under aqueous conditions , the reaction is often carried out in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or acetone, in the presence of a base such as sodium hydroxide (B78521) or triethylamine. nih.govnih.govnih.gov A catalyst-free method for N-tert-butyloxycarbonylation of amines has also been reported in water, highlighting a greener approach. wikipedia.orggoogle.com

Anhydrous conditions are preferred for water-sensitive substrates. researchgate.net In these cases, solvents like methanol (B129727) or dimethylformamide (DMF) are used with a base like triethylamine, sometimes at slightly elevated temperatures. researchgate.net For sterically hindered amino acids, specific conditions like using Boc₂O with tetramethylammonium (B1211777) hydroxide pentahydrate in acetonitrile (B52724) have been shown to be advantageous. researchgate.net

A variety of reagents and conditions have been developed for this transformation, as summarized in the table below.

Reagent/SystemBaseSolventConditionsReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideWater/THFRoom Temperature nih.gov
Di-tert-butyl dicarbonate (Boc₂O)TriethylamineMethanol or DMF40-50 °C researchgate.net
Di-tert-butyl dicarbonate (Boc₂O)NoneWaterRoom Temperature wikipedia.orggoogle.com
Di-tert-butyl dicarbonate (Boc₂O)Guanidine hydrochloride (catalyst)Ethanol35-40 °C chemicalbook.com
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileNot specified nih.gov

In the synthesis of complex molecules like peptides, the use of orthogonal protecting groups is crucial. prepchem.com This strategy allows for the selective removal of one protecting group in the presence of others. The Boc group is a key component of one of the two major orthogonal protection schemes in solid-phase peptide synthesis (SPPS): the Boc/benzyl strategy. prepchem.com In this scheme, the Boc group protects the α-amino group and is removed by acid (e.g., trifluoroacetic acid, TFA), while side-chain functional groups are protected with benzyl-based groups, which are cleaved by strong acids like hydrogen fluoride. chemicalbook.com

The Boc group is stable to the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, which is the basis of the other major orthogonal strategy (Fmoc/tBu). beilstein-journals.orgCurrent time information in Bangalore, IN. This orthogonality allows for the selective deprotection and manipulation of different parts of a molecule during a synthetic sequence. For instance, a lysine (B10760008) side chain could be protected with a Boc group while the α-amino group is protected with an Fmoc group, allowing for selective reaction at the α-amino position after Fmoc removal without affecting the Boc-protected side chain. beilstein-journals.org

While N-Boc protection can be achieved without a catalyst, several catalytic methods have been developed to improve efficiency and selectivity. Current time information in Bangalore, IN.wikipedia.orggoogle.com These methods often employ either acid or base catalysts.

Lewis acids such as zinc bromide (ZnBr₂) can be used to selectively remove the Boc group from secondary amines in the presence of primary amine derivatives. researchgate.net Conversely, some catalysts facilitate the introduction of the Boc group. Ionic liquids, for example, have been shown to catalyze N-tert-butyloxycarbonylation with excellent chemoselectivity. Current time information in Bangalore, IN.

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Solid acid catalysts, such as sulfonated resins, silica (B1680970) gel-supported sodium hydrogen sulfate, and HY-Zeolite, have been employed for Boc group removal. More recently, sulfonated reduced graphene oxide has been reported as a highly efficient, metal-free, and reusable solid acid catalyst for the chemoselective N-tert-butyloxycarbonylation of various amines under solvent-free conditions.

The table below summarizes some catalytic approaches.

CatalystReaction TypeConditionsAdvantagesReference
Ionic LiquidsN-Boc ProtectionNot specifiedExcellent chemoselectivity Current time information in Bangalore, IN.
Sulfonated Reduced Graphene OxideN-Boc ProtectionSolvent-free, room temperatureMetal-free, reusable, high yields
H-BEA ZeoliteN-Boc DeprotectionContinuous flow, 140 °C (THF)High yields, short residence times
Silica Gel-Supported Sodium Hydrogen SulfateN-Boc DeprotectionNot specifiedHeterogeneous, selective for aromatic amines

Strategies for Aromatic Nitration in Phenylalanine Derivatives

The introduction of nitro groups onto the phenyl ring of phenylalanine presents a synthetic challenge, particularly in achieving specific substitution patterns like the 2,4-dinitro arrangement.

Direct nitration of L-phenylalanine using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) has been studied. However, this approach typically leads to the formation of 4-nitrophenylalanine as the major product, with a significant by-product being a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine. researchgate.net This indicates that direct nitration is not regioselective for the 2,4-dinitro substitution and can lead to undesired side reactions. The phenyl group in phenylalanine is relatively stable and does not readily react with nitric acid under standard xanthoproteic test conditions, although a positive result may be obtained with prolonged heating.

The use of peroxynitrite has also been shown to nitrate (B79036) the aromatic ring of phenylalanine, but this method is often associated with the formation of hydroxylated products as well. These findings suggest that direct dinitration of the phenylalanine ring to selectively obtain the 2,4-dinitro derivative is a challenging and often low-yielding process.

A more effective and regioselective method for preparing 2,4-dinitrophenylated phenylalanine derivatives involves nucleophilic aromatic substitution. The most common approach is the reaction of L-phenylalanine with 2,4-dinitrochlorobenzene. nih.gov In this reaction, the amino group of phenylalanine acts as a nucleophile, displacing the chloride from the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene. This method directly yields N-(2,4-dinitrophenyl)-L-phenylalanine.

An alternative reagent for this transformation is 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), which reacts similarly with the amino group of phenylalanine. The resulting N-(2,4-dinitrophenyl)amino acids are often used for the separation and identification of amino acids. prepchem.com

The synthesis of N-(2,4-dinitrophenyl)amino acids, including the phenylalanine derivative, has been reported to proceed by reacting the amino acid with 2,4-dinitrochlorobenzene. nih.gov This reaction provides a direct and regiochemically controlled route to the desired dinitrophenylated product, avoiding the issues of isomer formation and side reactions associated with direct nitration of the phenylalanine ring.

Convergent and Stepwise Synthesis Strategies for Boc-2,4-Dinitro-L-phenylalanine

The production of this compound can be approached through two primary synthetic strategies: stepwise and convergent synthesis.

A stepwise synthesis is the more conventional and direct route for this particular molecule. This strategy involves modifying the L-phenylalanine molecule in a sequential manner. A typical stepwise pathway would commence with the protection of the α-amino group, followed by the nitration of the aromatic ring.

In contrast, a convergent synthesis would involve the preparation of separate, complex fragments of the target molecule, which are then combined in the final stages of the synthesis. For this compound, this might theoretically involve synthesizing a dinitrated phenyl-containing fragment and coupling it with a protected alanine (B10760859) derivative. However, given that the dinitrophenyl moiety is an integral part of the phenylalanine side chain, a stepwise approach is generally more practical and efficient.

The synthesis of this compound hinges on the careful integration of two key chemical transformations: the introduction of the Boc protecting group and the dinitration of the phenyl ring. The order of these steps is critical to the success of the synthesis.

The most logical and widely practiced approach is to first protect the α-amino group of L-phenylalanine. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions. orgsyn.org The Boc-protection of L-phenylalanine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. orgsyn.orgchemicalbook.com

Table 1: Reaction Parameters for Boc-Protection of L-Phenylalanine

Parameter Condition Reference
Reagent Di-tert-butyl dicarbonate orgsyn.org
Base Sodium hydroxide orgsyn.org
Solvent Water/tert-butyl alcohol orgsyn.org
Temperature Ambient, with a slight exotherm to 30-35°C orgsyn.org

Once the amino group is protected, the resulting Boc-L-phenylalanine can undergo electrophilic nitration to introduce the nitro groups onto the phenyl ring. This step is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The electron-donating nature of the alkyl substituent on the benzene (B151609) ring directs the nitration to the ortho and para positions. The synthesis of L-4-nitrophenylalanine by nitration of L-phenylalanine has been reported, with L-2-nitrophenylalanine being a notable by-product. researchgate.net It is plausible that under forcing conditions, dinitration at the 2 and 4 positions can be achieved. The Boc group is crucial in this step as it protects the amino group from the harsh acidic and oxidative conditions of the nitration reaction.

An alternative synthetic route could involve starting with a pre-nitrated phenylalanine derivative. However, the synthesis of 2,4-dinitrophenylalanine (B1341741) from scratch is a more complex undertaking. It is important to distinguish the target compound from N-(2,4-dinitrophenyl)-L-phenylalanine, where the dinitrophenyl group is attached to the amino group. The synthesis of the latter involves reacting L-phenylalanine with 2,4-dinitrochlorobenzene or 1-fluoro-2-nitrobenzene. nih.gov

Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance throughout the synthesis of this compound. The starting material, L-phenylalanine, possesses a specific three-dimensional arrangement, and any racemization would result in a mixture of diastereomers, which can be difficult to separate and may have different biological activities.

The Boc-protection step is generally considered to be free of racemization. However, subsequent steps, particularly any that involve activation of the carboxylic acid group for coupling reactions, must be carefully controlled. The use of specific coupling reagents and non-basic conditions can minimize the risk of racemization. nih.gov

For the nitration step, while the conditions are harsh, the reaction occurs at the phenyl ring and does not directly involve the chiral center. Therefore, racemization at the α-carbon is not expected to be a significant issue during this transformation.

In the broader context of synthesizing phenylalanine derivatives, enzymatic methods offer an excellent alternative for ensuring high stereoselectivity. For instance, phenylalanine ammonia (B1221849) lyases (PALs) can be used for the asymmetric synthesis of phenylalanine derivatives from cinnamic acids. nih.gov While not directly applicable to the nitration of Boc-L-phenylalanine, this highlights the powerful tools available for chiral synthesis in this class of compounds.

Process Optimization for this compound Production

Several factors can be fine-tuned to enhance the yield and purity of this compound.

For the Boc-protection step, careful control of stoichiometry, temperature, and reaction time can maximize the conversion of L-phenylalanine to its Boc-protected derivative. The purification of Boc-L-phenylalanine is often achieved through extraction and crystallization, which can be optimized to improve the yield and purity of the isolated product. orgsyn.org

The nitration step presents more significant challenges due to the potential for the formation of multiple isomers and by-products. The ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time are critical parameters that must be precisely controlled to favor the formation of the desired 2,4-dinitro isomer. The use of a tubular reactor instead of a traditional batch reactor has been shown to improve the yield and reduce the formation of by-products in the nitration of L-phenylalanine to L-4-nitrophenylalanine. researchgate.net This is attributed to better heat and mass transfer, leading to a more controlled reaction.

Purification of the final product would likely involve chromatographic techniques to separate the desired 2,4-dinitro isomer from any unreacted starting material, mono-nitrated intermediates, and other isomeric by-products.

Table 2: Comparison of Reactor Types for Nitration of L-Phenylalanine

Reactor Type Reported Yield of L-4-nitrophenylalanine Key Advantages Reference
Batch Reactor 65.2% Simple setup researchgate.net

The synthetic strategies employed for this compound can be adapted to produce a wide range of other dinitro-phenylalanine derivatives. By starting with different protected amino acids or by introducing other functional groups before or after the nitration step, a diverse library of compounds can be generated.

For example, the synthesis of other substituted phenylalanine derivatives, such as those containing iodo, azido, or stannyl (B1234572) groups on the phenyl ring, often begins with a Boc-protected phenylalanine intermediate. nih.govresearchgate.net These methods can be combined with nitration to create multi-functionalized phenylalanine derivatives. Furthermore, dipeptides and larger peptides incorporating dinitro-phenylalanine can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies, starting from the monomeric this compound. The synthesis of a dipeptide containing p-nitro-phenylalanine has been reported, demonstrating the feasibility of incorporating such modified amino acids into larger structures. rsc.org

Advanced Applications of Boc 2,4 Dinitro L Phenylalanine in Chemical Biology and Organic Synthesis

Incorporation into Peptide Sequences and Peptide Chemistry

The ability to introduce non-canonical amino acids into peptide chains has revolutionized peptide chemistry, allowing for the creation of novel structures with tailored properties. nih.gov Boc-2,4-Dinitro-L-phenylalanine serves as a valuable building block in this context, offering unique functionalities that expand the chemical space of synthetic peptides.

Utility as a Non-Canonical Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. lsu.edu The Boc (tert-butyloxycarbonyl) protecting group is a well-established tool in SPPS, readily removed under acidic conditions to allow for the elongation of the peptide chain. youtube.compeptide.com this compound can be seamlessly integrated into standard Boc-based SPPS protocols. sigmaaldrich.com The presence of the Boc group ensures compatibility with the synthesis cycle, while the dinitrophenyl side chain introduces a unique functional handle. nih.gov The synthesis of peptides containing this non-canonical amino acid follows the general principles of SPPS, involving repeated cycles of deprotection, coupling, and washing. peptide.comnih.gov

Parameter Description
Protecting Group tert-butyloxycarbonyl (Boc)
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)
Deprotection Acidic conditions (e.g., Trifluoroacetic acid - TFA) nih.gov
Coupling Standard coupling reagents (e.g., DCC, HBTU) nih.govcalstate.edu

Design and Synthesis of Modified Peptides with Tuned Biological Properties

The incorporation of this compound into peptide sequences allows for the rational design of peptides with altered biological activities. nih.govnih.gov The bulky and electron-withdrawing dinitrophenyl group can significantly influence the peptide's conformation, hydrophobicity, and interaction with biological targets. researchgate.net For instance, the introduction of this non-canonical amino acid can enhance binding affinity to specific receptors or enzymes by providing additional steric or electronic interactions. nih.gov Furthermore, the dinitrophenyl moiety can serve as a spectroscopic probe, allowing for the study of peptide-protein interactions and conformational changes.

Synthesis of Cyclic Peptides and Structurally Constrained Peptide Analogs

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. researchgate.netresearchgate.net The synthesis of cyclic peptides can be achieved through various strategies, often involving the formation of a peptide bond between the N- and C-termini or through side-chain cyclization. calstate.edu The dinitrophenyl group of this compound can participate in cyclization reactions. For example, the nitro groups can be reduced to amino groups, which can then form amide bonds with a carboxylic acid on the same or a different peptide chain. This allows for the creation of structurally constrained peptide analogs with defined conformations, which is crucial for mimicking the bioactive conformation of a peptide and for developing potent and selective therapeutic agents. semanticscholar.org

Role in Rational Design of Enzyme Inhibitors and Bioactive Compounds

The unique structural features of this compound make it a valuable tool in the rational design of enzyme inhibitors and other bioactive compounds. The dinitrophenyl group can act as a key pharmacophore, interacting with specific residues in the active site of an enzyme.

Research has shown that modifications to the structure of bioactive molecules can significantly impact their inhibitory activity. For example, in a study involving the enzyme RNA polymerase II, a derivative of α-amanitin containing a 2,4-dinitrophenylhydrazone showed a specific inhibitory constant (Ki). nih.gov This demonstrates that the dinitrophenyl moiety can be incorporated into a molecule without disrupting its ability to bind to its target, and in some cases, can even contribute to the binding affinity. nih.gov The dinitrophenyl group can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can stabilize the enzyme-inhibitor complex.

Derivatization Chemistry of the Dinitrophenyl Moiety for Functionalization

The dinitrophenyl group of this compound is not merely a passive structural element; it is a reactive handle that can be chemically modified to introduce a wide range of functionalities.

Chemical Transformations and Reactivity of the 2,4-Dinitrophenyl Group

The 2,4-dinitrophenyl group is known for its reactivity in various chemical transformations. One of the most well-known reactions is its use as a derivatizing agent for carbonyl compounds, such as aldehydes and ketones, to form 2,4-dinitrophenylhydrazones. geeksforgeeks.orgresearchgate.netnih.gov This reaction proceeds via a condensation mechanism and is often used for the identification and characterization of carbonyl-containing molecules. geeksforgeeks.orgyoutube.com

Furthermore, the nitro groups on the phenyl ring are susceptible to nucleophilic aromatic substitution reactions. semanticscholar.orgresearchgate.net This allows for the displacement of the nitro groups by various nucleophiles, providing a route to a diverse array of derivatives. The electron-withdrawing nature of the two nitro groups activates the aromatic ring towards such substitutions. The reactivity and specific transformation pathways can be influenced by the solvent and the nature of the leaving group. semanticscholar.orgresearchgate.net This chemical versatility makes the dinitrophenyl moiety a powerful tool for the post-synthetic modification of peptides and other biomolecules, enabling the attachment of fluorescent labels, cross-linking agents, or other functional groups. nih.gov

Development of Multifunctional Scaffolds and Chemical Probes

This compound serves as a specialized building block in the synthesis of complex molecular architectures designed for specific functions in chemical biology and medicinal chemistry. Its structure is inherently multifunctional: the Boc (tert-butoxycarbonyl) group provides temporary protection of the amine, allowing for controlled incorporation into peptide chains, while the 2,4-dinitrophenyl (DNP) group offers a versatile functional handle for a range of applications. chemimpex.com This dual-purpose nature makes it a valuable starting material for creating both multifunctional scaffolds and targeted chemical probes.

The DNP moiety is widely recognized as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. Researchers have utilized various dinitrophenyl amino acid preparations to induce contact hypersensitivity and generate anti-DNP antibodies in animal models. nih.gov This immunogenicity is fundamental to its use as a chemical probe in immunology and biochemistry for detecting and quantifying protein interactions. nih.gov In some instances, the DNP group can detach from its amino acid carrier and conjugate with proteins in vivo, a phenomenon known as "transconjugation," which further highlights its utility in probing biological systems. nih.gov

The concept of using modified phenylalanine derivatives as scaffolds extends to therapeutic and diagnostic agents. By replacing or augmenting the dinitrophenyl group with other functionalities, highly specific probes can be developed. For example, investigations into preparing radioiodinated phenylalanine derivatives for direct use in peptide synthesis have been successful. nih.gov One such effort led to the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which could be readily radioiodinated to yield a probe for incorporation into peptides. nih.gov This strategy is analogous to the development of fluorinated phenylalanines, such as 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine, which are used as probes for positron emission tomography (PET) imaging in cancer diagnostics. beilstein-journals.org

Furthermore, modified phenylalanine scaffolds are central to the development of targeted drug delivery systems. A prominent example is 4-borono-L-phenylalanine (BPA), a key compound in Boron Neutron Capture Therapy (BNCT). nih.gov In this application, the phenylalanine backbone acts as a scaffold to carry the therapeutic boron-10 (B1234237) isotope, which is transported into cancer cells via L-amino acid transporters (LAT-1). nih.gov This illustrates how the amino acid structure provides a framework for delivering a payload to a specific biological target.

Table 1: Examples of Modified Phenylalanine Derivatives as Scaffolds and Probes

Derivative NameFunctional Group(s)ApplicationResearch Finding
Dinitrophenyl Amino Acids Dinitrophenyl (DNP)Immunological ProbesUsed to induce anti-DNP antibodies and study immune responses. nih.gov
*N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl esterRadioiodine, Boc, Tetrafluorophenyl esterRadiolabeled Peptide SynthesisSynthesized from a stannylated precursor for direct incorporation into peptides as a radiotracer. nih.gov
4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine Boron, Fluorine-18PET Imaging AgentUsed for imaging in cancer diagnostics. beilstein-journals.org
4-borono-L-phenylalanine (BPA) BoronCancer Therapy (BNCT)Acts as a scaffold to deliver boron to tumor cells via LAT-1 transporters. nih.gov

Self-Assembly Phenomena of Dinitrophenylated Amino Acid Derivatives

The self-assembly of amino acids and their derivatives into ordered nanostructures is a cornerstone of bottom-up nanotechnology and biomaterial design. nih.gov These processes are driven by a range of noncovalent interactions, including hydrogen bonding, hydrophobic forces, and π–π stacking. nih.gov Dinitrophenylated amino acid derivatives, containing the electron-deficient aromatic dinitrophenyl ring, are particularly prone to self-assembly through such interactions, leading to the formation of functional supramolecular structures.

Research has shown that Boc-protected dipeptides based on phenylalanine can self-assemble into distinct nanostructures. nih.gov For instance, Boc-protected phenylalanine- and tryptophan-based dipeptides have been observed to form fibril and spherical nanostructures. nih.gov This self-assembly process is not merely structural; it can impart novel functions to the resulting biomaterials. The assembly of these specific dipeptides offers a versatile platform for designing materials with tailored properties and functionalities. nih.gov Molecular dynamics simulations support these findings, indicating that aromatic amino acids like phenylalanine have a tendency to form fibril-like aggregates. rsc.org

A particularly striking example of this phenomenon is observed with a close analogue, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine. This dipeptide exhibits an uncommon "dual self-assembly" behavior in solution. rsc.org It first assembles into nanotubes, which then further organize themselves into larger microtapes. rsc.org This hierarchical assembly results in materials with interesting physical properties; when embedded into electrospun fibers, these structures generate significant output voltages through the piezoelectric effect, with an effective piezoelectric coefficient estimated to be twice that of the well-studied diphenylalanine dipeptide. rsc.org

The ability of amino acid derivatives to self-assemble provides a powerful method for creating functional architectures from simple molecular building blocks. nih.gov The specific nature of the resulting nanostructure—be it a sphere, fiber, or tube—can be influenced by the chemical structure of the monomer and the conditions of assembly, opening avenues for the rational design of advanced biomaterials. researchgate.net

Table 2: Self-Assembly of Dinitrophenylated and Related Amino Acid Derivatives

DerivativeResulting Nanostructure(s)Driving InteractionsKey Finding/Property
Boc-protected Phenylalanine- and Tryptophan-based Dipeptides Fibril and spherical nanostructuresHydrophobic interactions, π–π stackingThe assembled structures exhibit biofilm eradication and disruption capabilities. nih.gov
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine Nanotubes, Microtapesπ–π stacking, Hydrogen bondingExhibits uncommon dual self-assembly and significant piezoelectric properties when electrospun. rsc.org
Aromatic Amino Acids (general) Fibril-like aggregatesAromatic interactionsMolecular dynamics simulations show a tendency for monomers to arrange with four-fold symmetry. rsc.org

Analytical and Spectroscopic Characterization Methodologies in Boc 2,4 Dinitro L Phenylalanine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of Boc-2,4-Dinitro-L-phenylalanine from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and chiral chromatography are the most relevant techniques in this context.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Boc-protected amino acids, including dinitro-substituted phenylalanine derivatives. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating the compound of interest from byproducts and unreacted starting materials.

In analytical applications, HPLC is used to assess the purity of synthesized this compound, often reported as a percentage. For instance, commercial suppliers frequently specify the purity of related compounds like Boc-2-nitro-L-phenylalanine and Boc-2,4-dichloro-L-phenylalanine as being 98% or higher as determined by HPLC. sigmaaldrich.comusbio.net This level of quality control is crucial for ensuring the reliability of subsequent experiments.

Preparative HPLC extends the utility of this technique from analysis to purification. While analytical HPLC uses small amounts of sample to generate data, preparative HPLC can handle larger quantities, allowing for the isolation of the pure compound. This is particularly important in research and development where pure samples are required for further characterization and use in synthetic pathways.

The versatility of HPLC is further demonstrated by its compatibility with mass spectrometry (LC/MS), providing a powerful hyphenated technique for analysis. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Purity and Stereoisomer Resolution

The stereochemistry of amino acids is critical to their biological function. For this compound, it is essential to confirm that the L-configuration is maintained throughout synthesis and purification and to quantify any potential enantiomeric (D-form) contamination. Chiral chromatography is the definitive method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven to be particularly effective for the chiral separation of N-blocked amino acids like Boc-derivatives. sigmaaldrich.comnih.gov Another approach involves the use of a chiral mobile phase additive, such as a copper(II) complex with an L-amino acid like L-phenylalanine, in conjunction with a standard C18 column to resolve enantiomers. researchgate.net

The successful separation of all four stereoisomers of a related compound, N(α)-Boc-N(4)-(hydroorotyl)-4-aminophenylalanine, has been achieved using a quinine-based zwitterionic stationary phase, highlighting the power of chiral chromatography in resolving complex stereoisomeric mixtures. nih.gov The enantiomeric excess (ee), a measure of enantiomeric purity, is often determined using chiral HPLC, with values greater than 99% being achievable. jk-sci.com

Optimization of Chromatographic Parameters: Mobile Phases and Stationary Phases

The success of both HPLC and chiral chromatography hinges on the careful optimization of chromatographic parameters, primarily the mobile phase composition and the choice of stationary phase.

Mobile Phases: The mobile phase, a solvent or mixture of solvents, plays a crucial role in the separation process. Its composition can be adjusted to control the retention and elution of the analyte.

Reversed-Phase HPLC: For Boc-protected amino acids, reversed-phase HPLC is a common choice. sigmaaldrich.com This typically involves a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Buffers, such as ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate (TEAA), are frequently added to control the pH and improve peak shape. sigmaaldrich.comnih.gov

Polar Organic Mode: In some chiral applications, a polar organic mobile phase, consisting of solvents like acetonitrile and methanol with additives like formic acid and diethylamine, is employed. nih.gov

Chiral Ligand-Exchange Chromatography: In this technique, the mobile phase contains a chiral selector, such as a copper(II) complex of an L-amino acid. The composition of this mobile phase, including the concentration of the copper salt and the chiral ligand, the pH, and the organic modifier content, must be carefully optimized to achieve enantiomeric separation. researchgate.net

Stationary Phases: The stationary phase is the solid support within the chromatography column that interacts with the analyte. The choice of stationary phase is critical for achieving the desired separation.

Reversed-Phase HPLC: C18 columns, which have a nonpolar stationary phase, are widely used for the separation of a variety of organic molecules, including Boc-protected amino acids. nih.govresearchgate.net Other specialty phases, like the Discovery HS F5-3, can offer improved retention and peak symmetry for specific analytes. nih.gov

Chiral Stationary Phases (CSPs): As mentioned previously, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T and R) are highly effective for the chiral separation of Boc-amino acids. sigmaaldrich.com Zwitterionic quinine-based CSPs have also demonstrated excellent performance in resolving stereoisomers. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can be used as an alternative to reversed-phase columns, particularly in two-dimensional LC systems for the separation of amino acid enantiomers. nih.gov

The optimization of these parameters is often achieved through systematic studies, such as experimental designs, to identify the conditions that provide the best resolution, peak shape, and analysis time. nih.govnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with separation techniques like HPLC (LC-MS) or used in tandem (MS/MS), it becomes an invaluable tool for structural elucidation and quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Soft Ionization Methods

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

ESI-MS is often used to confirm the molecular weight of the synthesized compound. For related N-(2,4-dinitrophenyl)amino acids, ESI has been used to generate deprotonated molecules [M-H]⁻ for further analysis. nih.govresearchgate.net This technique's ability to produce intact molecular ions with minimal fragmentation is a key advantage.

Another soft ionization technique, matrix-assisted laser desorption/ionization (MALDI), has also been used for the structural characterization of related polyesteramides based on L-phenylalanine. mdpi.com

The coupling of HPLC with ESI-MS (LC-ESI-MS) provides a highly selective and sensitive method for the analysis of complex mixtures. This hyphenated technique allows for the separation of components by HPLC followed by their detection and identification by mass spectrometry. For instance, LC/MS/MS with ESI has been used for the simultaneous measurement of amino acid enantiomers after derivatization. mdpi.com

Collisionally Activated Dissociation (CAD) and Gas-Phase Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS), often utilizing collisionally activated dissociation (CAD), provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical CAD experiment, the precursor ion of interest, generated by a soft ionization method like ESI, is isolated and then subjected to collisions with an inert gas (e.g., argon). These collisions impart energy to the ion, causing it to fragment in a predictable manner.

The fragmentation patterns observed in the MS/MS spectrum are characteristic of the molecule's structure. For deprotonated N-(2,4-dinitrophenyl)alanine, collisional activation leads to a two-step fragmentation involving the loss of carbon dioxide (CO₂) and water (H₂O). nih.gov This process involves a gas-phase cyclization reaction analogous to its behavior in solution. nih.govresearchgate.net The study of these gas-phase fragmentation mechanisms, often supported by computational modeling, is crucial for unambiguously identifying the structure of the analyte and its transformation products. nih.govresearchgate.net

The fragmentation of b₇ ions from proline-containing heptapeptides has been shown to involve head-to-tail cyclization to form a macrocyclic structure, which then undergoes further fragmentation. nih.gov While not directly involving this compound, this illustrates the complex gas-phase chemistry that can be unraveled using CAD.

The table below summarizes typical fragmentation patterns observed for related phenylalanine derivatives.

Precursor IonCollision EnergyKey Fragment Ions (m/z)Corresponding Neutral LossReference
[M-H]⁻ of N-(2,4-dinitrophenyl)alanineNot specified[M-H-CO₂]⁻, [M-H-CO₂-H₂O]⁻CO₂, H₂O nih.gov
[M+H]⁺ of Boc-D-phenylalanineNot specified220.1, 125.2, 247.4Varies nih.gov
[M-H]⁻ of Boc-D-phenylalanineNot specified190.1Varies nih.gov
Protonated phenylalanineNot specified120H₂O, CO researchgate.net
[CL₅Phe₂ + Na]⁺Not specifiedVariousCL, Phe moieties mdpi.com

This table is illustrative and based on data for related compounds. Specific fragmentation of this compound would require experimental determination.

Quantitative Analysis in Complex Research Matrices

While specific quantitative methods for this compound in complex matrices are not extensively documented in publicly available literature, established analytical techniques for similar compounds can be readily adapted. High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of Boc-protected amino acids. Typically, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile or methanol), often with a gradient elution.

Detection is commonly achieved using a UV-Vis detector, leveraging the strong chromophore of the dinitrophenyl group, which absorbs strongly in the UV region. For enhanced sensitivity and selectivity in highly complex matrices like cell lysates or reaction mixtures, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. By monitoring the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments, co-eluting impurities can be excluded, allowing for precise quantification.

Another approach involves the use of radiolabeled derivatives. For instance, a related compound, N-Boc-p-[*I]iodo-L-phenylalanine tetrafluorophenyl ester, has been synthesized for use in peptide synthesis, where the radioiodine label facilitates sensitive detection and quantification in biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum would feature:

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the Boc group.

Signals for the α-proton and the β-protons of the phenylalanine backbone. The α-proton (CH) would likely appear as a multiplet between 4.0 and 4.6 ppm. The diastereotopic β-protons (CH₂) would present as two separate multiplets, typically between 3.0 and 3.5 ppm.

Aromatic protons from the dinitrophenyl ring would appear in the downfield region (typically > 7.5 ppm) with characteristic splitting patterns determined by their substitution.

A broad singlet for the amide (NH) proton, the chemical shift of which is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would display:

Carbonyl carbons (from the carboxylic acid and the Boc group) in the range of 155-175 ppm.

Aromatic carbons of the dinitrophenyl ring between approximately 120 and 150 ppm.

The α-carbon of the phenylalanine backbone around 55 ppm.

The β-carbon around 38 ppm.

The quaternary and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Boc (CH₃)₃ ~1.4 Singlet
β-CH₂ ~3.0 - 3.5 Multiplets
α-CH ~4.0 - 4.6 Multiplet
NH Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Boc (CH₃)₃ ~28
β-CH₂ ~38
α-CH ~55
Boc (Quaternary C) ~80
Aromatic (DNP) ~120 - 150
Boc (C=O) ~155

To definitively assign the proton and carbon signals and to gain insight into the molecule's three-dimensional structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to connect the α-proton signal to the β-proton signals, and to trace the coupling pathways within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons. For example, the α-carbon signal would be correlated with the α-proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule, for instance, showing correlations from the β-protons to the aromatic carbons of the dinitrophenyl ring, and from the α-proton and NH proton to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the conformation and stereochemistry of the molecule.

The use of 2D NMR has been demonstrated for related compounds like L-phenylalanine, where TOCSY (Total Correlation Spectroscopy) is used to identify all protons within a spin system. bmrb.io

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry where the growing peptide chain is anchored to a solid resin support. ias.ac.in Monitoring the progress of coupling and deprotection steps directly on the resin is crucial for optimizing synthesis protocols. nih.govrsc.org While techniques like colorimetric tests are common, they provide limited structural information. ias.ac.in

Solid-state NMR (ssNMR) has emerged as a powerful, non-invasive technique for in-situ monitoring of reactions on solid supports. michael-hunger.de By acquiring ¹³C or ¹⁵N ssNMR spectra at different stages of the synthesis, one can directly observe the disappearance of the Boc protecting group signal upon deprotection and the appearance of new signals corresponding to the newly formed peptide bond.

For a synthesis involving this compound, ¹³C ssNMR could be used to:

Confirm the successful loading of the amino acid onto the resin.

Monitor the removal of the Boc group during the deprotection step by observing the disappearance of the characteristic Boc carbon signals (~80 ppm and ~28 ppm).

Follow the coupling of the next amino acid by observing changes in the chemical shift of the carbonyl carbon.

This approach provides real-time, detailed structural information about the species present on the resin, aiding in the optimization of coupling times and the identification of potential side reactions.

Complementary Analytical Techniques for Reaction Progress and Compound Identity

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of organic reactions, including peptide synthesis. sciforum.net In the context of reactions involving this compound, TLC is invaluable for qualitatively assessing the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol. sciforum.net The separated spots are visualized, commonly under UV light, where the dinitrophenyl group provides a strong chromophore, making the compound easily detectable.

By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting material and the expected product, a chemist can quickly determine if the reaction is complete. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful transformation. TLC is also instrumental in screening different reaction conditions and for identifying the appropriate fractions to collect during column chromatography purification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantitation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of this compound due to the presence of a highly conjugated system within the molecule, which acts as a chromophore. The 2,4-dinitrophenyl group is a strong chromophore, absorbing light in the UV and visible regions of the electromagnetic spectrum. This characteristic is fundamental for both the detection and quantification of the compound in various research contexts.

The absorption of UV-Vis radiation by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. The presence of the nitro groups and the aromatic ring in the 2,4-dinitrophenyl moiety results in distinct absorption bands.

Detailed research findings on the UV-Vis spectroscopic properties of dinitrophenyl-containing compounds indicate that the position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity and the electronic environment of the chromophore. While specific UV-Vis data for this compound is not extensively reported in publicly available literature, data from analogous dinitrophenyl derivatives can provide insight. For instance, dinitrophenyl derivatives of amino acids typically exhibit strong absorption bands in the range of 340-360 nm. The intensity of this absorption is directly proportional to the concentration of the compound in solution, a principle that is harnessed for quantitative analysis using the Beer-Lambert law. Second derivative UV spectroscopy can be employed to resolve overlapping absorption bands and provide a more sensitive measure of changes in the local microenvironment of the aromatic side chains. nih.gov

Table 1: Expected UV-Vis Absorption Maxima for Related Dinitrophenyl Compounds

Compound Type Expected λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Dinitrophenyl-amino acids ~340-360 ~15,000 - 20,000

Note: The data in this table is based on general values for dinitrophenyl derivatives and related compounds and may not represent the exact values for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. In the context of this compound, IR spectroscopy provides definitive evidence for the presence of the Boc protecting group, the nitro groups, the carboxylic acid, and the substituted aromatic ring. Each of these functional groups absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

The analysis of the IR spectrum of this compound allows for the confirmation of its structure by identifying the vibrational modes of its constituent bonds. For instance, the Boc group is characterized by a strong carbonyl (C=O) stretching absorption. The nitro groups (NO₂) exhibit both symmetric and asymmetric stretching vibrations. The carboxylic acid group shows a characteristic O-H stretching band and a C=O stretching band. The aromatic ring gives rise to C-H and C=C stretching and bending vibrations.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Amine (N-H) N-H stretch (Boc-protected) 3400-3300
Alkyl C-H C-H stretch 2980-2850
Carbonyl (Boc) C=O stretch ~1710
Carbonyl (Carboxylic Acid) C=O stretch ~1700
Aromatic Ring C=C stretch 1600-1450
Nitro Group (NO₂) Asymmetric stretch 1550-1500
Nitro Group (NO₂) Symmetric stretch 1350-1300

Note: These are predicted values based on characteristic IR absorption frequencies for the respective functional groups and may vary slightly in the actual spectrum of this compound.

Investigative Roles of Boc 2,4 Dinitro L Phenylalanine in Biochemical and Molecular Studies

Probing Protein Interactions and Ligand Binding

The incorporation of modified amino acids like Boc-2,4-Dinitro-L-phenylalanine into peptides or as standalone ligands is a powerful strategy for studying protein-protein and protein-ligand interactions. The dinitrophenyl (DNP) group, being a well-known hapten, can serve as a versatile recognition tag.

Key Research Applications:

Affinity Labeling and Cross-linking: The electrophilic nature of the dinitrophenyl ring, enhanced by the two nitro groups, makes it susceptible to nucleophilic attack from proximal amino acid residues within a protein's binding pocket. This reactivity can be exploited for affinity labeling, where the compound covalently binds to its target protein, allowing for the identification of binding sites. While direct studies with this compound are not abundant, the principle is well-established with similar reagents.

Immunoassays and Detection: The DNP moiety is highly immunogenic and can be readily recognized by anti-DNP antibodies. This property allows for the development of sensitive immunoassays, such as ELISAs, to detect and quantify the binding of DNP-labeled peptides or small molecules to their protein targets.

Fluorescence Quenching: The dinitrophenyl group can act as a fluorescence quencher. When a peptide containing this compound is designed to bind to a fluorescently labeled protein or another peptide, the proximity of the DNP group can lead to a measurable decrease in fluorescence intensity upon binding. This provides a spectroscopic tool to monitor binding events in real-time.

Feature of this compoundApplication in Protein Interaction StudiesPrinciple
Dinitrophenyl (DNP) groupAffinity LabelingCovalent bond formation with target protein residues.
Dinitrophenyl (DNP) groupImmunoassaysHigh-affinity binding to anti-DNP antibodies for detection.
Dinitrophenyl (DNP) groupFluorescence QuenchingProximity-based quenching of a fluorophore upon binding.
Boc protecting groupControlled SynthesisEnables site-specific incorporation into synthetic peptides.

Elucidating Enzyme Reaction Mechanisms and Inhibitory Potentials

The unique electronic and steric properties of this compound make it a valuable tool for investigating enzyme mechanisms and for the development of enzyme inhibitors.

Detailed Research Findings:

Enzyme Inhibition: The bulky dinitrophenyl group can act as a steric hindrance, preventing the substrate from accessing the active site of an enzyme. Furthermore, the electron-withdrawing nature of the nitro groups can influence the binding affinity of the compound to the enzyme's active site. While specific inhibitory data for this compound is not readily available, studies on related nitro-containing compounds have demonstrated potent inhibitory effects on various enzymes. For instance, derivatives of phenylalanine have been shown to inhibit enzymes like 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov

Mechanistic Probes: By systematically replacing a native amino acid in a peptide substrate with this compound, researchers can probe the importance of that specific residue for enzyme recognition and catalysis. A significant change in the kinetic parameters (K_m and k_cat) upon substitution would indicate a critical role for that position in the enzymatic reaction.

Research into Amino Acid Analogues and Their Structure-Activity Relationships

This compound is a prime example of an amino acid analogue used in structure-activity relationship (SAR) studies. By incorporating this and other modified phenylalanines into biologically active peptides, scientists can systematically dissect the contributions of different structural features to the peptide's function.

Key Aspects of SAR Studies:

Role of the Phenyl Ring: The phenyl ring of phenylalanine is often involved in hydrophobic and aromatic interactions with its target receptor or enzyme. The introduction of two nitro groups drastically alters the electronic properties of the ring, making it more electron-deficient. This allows researchers to probe the importance of these electronic interactions for biological activity.

Steric Effects: The addition of the bulky nitro groups provides a means to investigate the steric tolerance of a binding pocket. If the introduction of this compound leads to a loss of activity, it may suggest that the binding site is sterically constrained.

Systematic Modification: In SAR studies, a series of analogues with different substitutions on the phenyl ring (e.g., nitro, chloro, fluoro, methyl) are often synthesized and tested. This comparative analysis helps to build a comprehensive model of the structural requirements for optimal biological activity. For example, studies on other phenylalanine derivatives have shown that modifications to the phenyl ring can significantly impact the biological activity of peptides. chemimpex.com

ModificationProperty AlteredInformation Gained from SAR Studies
Boc protecting groupN-terminal reactivityAllows for controlled peptide synthesis.
2,4-Dinitro substitutionElectronic properties of the phenyl ringImportance of π-π stacking and electrostatic interactions.
2,4-Dinitro substitutionSteric bulkSpatial constraints of the binding pocket.

Understanding Biological Activity Modulation via Amino Acid Modification

The modification of amino acids is a fundamental strategy for modulating the biological activity of peptides and proteins. sigmaaldrich.com this compound provides a tool to understand how such modifications can fine-tune the function of a biomolecule.

Mechanisms of Activity Modulation:

Conformational Changes: The introduction of the bulky and electronically distinct 2,4-dinitrophenyl group can induce changes in the local conformation of a peptide. These conformational shifts can, in turn, alter the peptide's ability to adopt the specific three-dimensional structure required for binding to its target.

Metabolic Stability: The presence of the unnatural dinitrophenyl group can increase the resistance of a peptide to enzymatic degradation by proteases. This enhanced metabolic stability can lead to a longer duration of action in a biological system. While not directly demonstrated for this compound, this is a common strategy in peptide drug design.

Theoretical and Computational Chemistry Approaches to Boc 2,4 Dinitro L Phenylalanine

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and dynamics of Boc-2,4-Dinitro-L-phenylalanine. The conformational flexibility of this molecule, arising from rotatable bonds in the amino acid backbone and the side chain, plays a significant role in its chemical and biological activity.

Conformational analysis of N-protected amino acids is a complex field, as the protecting group introduces additional degrees of freedom. nih.gov The tert-butoxycarbonyl (Boc) group, in particular, can influence the conformational preferences of the amino acid backbone. mdpi.com Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules like this compound in different environments, such as in solution. nih.govresearchgate.netyoutube.com These simulations can reveal the most stable conformers and the energy barriers between them.

The conformational landscape of this compound is determined by the interplay of various non-covalent interactions, including steric hindrance, hydrogen bonding, and electrostatic interactions. The dinitrophenyl group introduces significant steric bulk and strong electron-withdrawing properties, which will heavily influence the preferred orientation of the side chain relative to the backbone.

Illustrative Conformational Parameters:

Dihedral AngleDescriptionExpected Range (degrees)
Φ (phi)C'-N-Cα-C'-180 to -40
Ψ (psi)N-Cα-C'-N-60 to +60 and +120 to +180
ω (omega)Cα-C'-N-Cα (peptide bond)~180 (trans) or ~0 (cis)
χ1 (chi1)N-Cα-Cβ-Cγ-80 to -40 and +40 to +80
χ2 (chi2)Cα-Cβ-Cγ-Cδ1Variable

This table presents expected ranges for the dihedral angles of a modified amino acid like this compound based on established principles of peptide and amino acid conformation. The actual values would be determined through detailed computational analysis.

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a detailed understanding of the electronic structure and reactivity of this compound. mdpi.comresearchgate.netwikipedia.orgyoutube.com These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and the energies of reactants, products, and transition states for chemical reactions.

The presence of two nitro groups on the phenyl ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups make the aromatic ring electron-deficient and play a crucial role in the molecule's reactivity. tandfonline.commdpi.com Quantum chemical calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges.

Furthermore, these calculations are essential for studying reaction energetics. For example, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Illustrative Calculated Electronic Properties:

The following table provides a hypothetical set of electronic properties for this compound that could be obtained from quantum chemical calculations. These values are for illustrative purposes and are based on typical results for similar nitroaromatic compounds.

PropertyIllustrative ValueSignificance
HOMO Energy-7.5 eVRelates to the ability to donate electrons.
LUMO Energy-2.0 eVRelates to the ability to accept electrons; a low value indicates electrophilicity.
HOMO-LUMO Gap5.5 eVIndicates chemical reactivity and stability.
Dipole Moment5.2 DReflects the overall polarity of the molecule.
Mulliken Charge on N (nitro)+0.45 eIndicates the partial positive charge on the nitrogen atoms of the nitro groups.

This table presents hypothetical electronic properties for this compound derived from the principles of quantum chemistry. Actual values would require specific calculations using appropriate theoretical models and basis sets.

In Silico Prediction of Spectroscopic Signatures and Chromatographic Retention

Computational methods can also be used to predict spectroscopic and chromatographic properties, which is invaluable for identifying and characterizing this compound in experimental settings.

Spectroscopic Signatures: The prediction of NMR chemical shifts, for instance, can be achieved with good accuracy using quantum chemical calculations. nih.govchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H, ¹³C, and ¹⁵N NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Similarly, vibrational frequencies can be calculated to aid in the interpretation of infrared (IR) and Raman spectra. researchgate.netnih.gov

Chromatographic Retention: Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the retention behavior of molecules in chromatographic separations. nih.govrpi.educhromatographyonline.com For a molecule like this compound, a QSPR model could predict its retention time in a reversed-phase high-performance liquid chromatography (RP-HPLC) system. nih.gov These models are built by correlating calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined retention times for a set of similar compounds.

Illustrative Predicted Analytical Data:

The table below shows a hypothetical set of predicted analytical data for this compound.

ParameterPredicted ValueMethod of Prediction
¹H NMR Chemical Shift (aromatic)7.5 - 8.8 ppmDFT-based calculations (e.g., GIAO method)
¹³C NMR Chemical Shift (C-NO₂)140 - 150 ppmDFT-based calculations
IR Stretching Frequency (NO₂)1520-1560 cm⁻¹ (asymmetric), 1345-1385 cm⁻¹ (symmetric)DFT vibrational frequency calculations
Predicted logP2.8QSPR modeling based on molecular descriptors
Predicted RP-HPLC Retention Time15.2 minQSPR modeling using a specific column and mobile phase

This table provides illustrative predicted analytical data for this compound. The actual values are dependent on the specific computational methods and experimental conditions used.

Future Directions and Emerging Research Applications of Boc 2,4 Dinitro L Phenylalanine

Development of Advanced Bioconjugation Strategies and Chemical Tools

The ability to selectively and efficiently conjugate molecules to biomolecules is a cornerstone of chemical biology. Boc-2,4-Dinitro-L-phenylalanine offers significant promise for the development of sophisticated bioconjugation strategies and novel chemical tools. The Boc protecting group is instrumental in its application, facilitating its incorporation into peptide sequences through well-established solid-phase peptide synthesis (SPPS) protocols. nih.govmdpi.com This allows for the precise placement of the 2,4-dinitrophenyl moiety within a peptide chain.

Future research is poised to leverage the unique properties of the dinitrophenyl group for innovative bioconjugation approaches. One emerging area is the development of "smart" bioconjugation reagents where the quenching ability of the DNP group is modulated by specific biological events. For instance, peptide-based probes could be designed where the DNP-containing residue is sterically hindered or its quenching efficiency is altered upon binding to a target protein or nucleic acid. This would enable the development of activatable probes that signal binding events through a change in fluorescence.

Furthermore, the dinitrophenyl group's aromatic nature and potential for π-π stacking interactions could be exploited in the design of self-assembling peptide nanomaterials. nih.gov By incorporating this compound into self-assembling peptide sequences, researchers could create nanostructures with built-in quenching capabilities, useful for developing novel drug delivery systems or biosensors. The Boc protecting group ensures the seamless integration of this functional amino acid during the synthesis of such complex peptide architectures.

The development of advanced bioconjugation strategies will likely involve the combination of DNP-based quenching with other bioorthogonal chemistries. For example, a peptide containing this compound could also be functionalized with a clickable alkyne or azide (B81097) group, allowing for multimodal labeling and the construction of complex biomolecular architectures.

Design of Novel Analytical Reagents for Enhanced Detection and Separation

The most immediate and impactful application of this compound lies in the design of novel analytical reagents, particularly for fluorescence-based assays. The 2,4-dinitrophenyl (DNP) group is a highly efficient quencher for a broad range of fluorophores, a property that is central to the design of Fluorescence Resonance Energy Transfer (FRET) probes. nih.goveuropa.eu FRET is a powerful technique for studying molecular interactions and enzymatic activity in real-time. nih.gov

By incorporating this compound into a peptide substrate for a specific enzyme, such as a protease, a FRET-based assay can be constructed. In such a design, a fluorescent donor is placed on one side of the cleavage site, and the DNP quencher, introduced via this compound, is placed on the other. In the intact peptide, the fluorescence of the donor is quenched by the proximal DNP group. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence. This principle can be applied to develop highly sensitive and specific assays for a wide range of enzymes, facilitating drug discovery and diagnostics. europa.eu

The table below summarizes common FRET pairs involving the DNP quencher, highlighting the versatility of this compound in designing such analytical tools.

Donor FluorophoreAcceptor (Quencher)Excitation Wavelength (nm)Emission Wavelength (nm)
TryptophanDNP ~280~350
7-Methoxycoumarin (Mca)DNP ~325~393
N-Methylanthraniloyl (NMA)DNP ~336~440
EDANSDabcyl~340~490
Fluorescein (FITC)Dabcyl~495~525

This table presents examples of common FRET pairs. The DNP group, which can be incorporated using this compound, is a versatile quencher for various fluorophores.

Beyond FRET, the strong absorbance of the DNP group in the UV-visible region can be utilized for other analytical applications. For instance, peptides containing 2,4-dinitrophenylalanine (B1341741) could serve as chromophoric probes for high-performance liquid chromatography (HPLC) or as standards in quantitative proteomics studies. The ability to synthetically incorporate this residue at specific positions using Boc chemistry provides a level of precision that is crucial for developing robust analytical methods.

Integration into Advanced Chemical Biology and Synthetic Biological Systems

The convergence of chemistry and biology has given rise to synthetic biology, a field that aims to design and construct new biological parts, devices, and systems. The incorporation of non-canonical amino acids like 2,4-dinitrophenylalanine into proteins is a key enabling technology in this endeavor. The use of this compound in solid-phase peptide synthesis is a direct route to creating peptide-based tools for chemical biology. mdpi.com However, the future lies in the in vivo incorporation of such unnatural amino acids into proteins within living cells.

Genetic code expansion techniques now allow for the site-specific incorporation of ncAAs into proteins in both prokaryotic and eukaryotic organisms. nih.gov While direct incorporation of this compound in vivo is not feasible due to the Boc protecting group, the incorporation of 2,4-dinitrophenylalanine itself is a tantalizing prospect. This would allow for the creation of proteins with built-in fluorescence quenchers at specific locations. Such engineered proteins could serve as powerful tools for studying protein folding, dynamics, and interactions in their native cellular environment.

For example, a protein could be engineered to contain 2,4-dinitrophenylalanine near a fluorescently labeled binding partner. The quenching of the fluorophore's signal upon binding would provide a direct readout of the interaction. This approach could be used to develop novel biosensors that report on the presence of specific metabolites or signaling molecules within a cell.

Furthermore, the introduction of 2,4-dinitrophenylalanine could be used to create light-sensitive proteins. While the dinitrophenyl group is primarily known as a quencher, its photochemical properties could potentially be harnessed to induce localized conformational changes or even crosslinking upon irradiation with specific wavelengths of light, although this is a more speculative area of research.

The integration of 2,4-dinitrophenylalanine into synthetic biological circuits could lead to the development of novel regulatory systems. For instance, a transcription factor could be engineered to contain this ncAA, and its activity could be modulated by an external molecule that binds near the DNP residue and alters its local environment, thereby affecting the protein's function.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and purifying Boc-2,4-Dinitro-L-phenylalanine, and how is solvent selection optimized for recrystallization?

  • Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to 2,4-dinitro-L-phenylalanine under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Critical purification steps include solvent recrystallization. Evidence shows that 1-propanol is optimal due to its high solubility-temperature gradient, enabling efficient recovery (solubility data regressed via the Apelblat equation with <2.5% deviation) . Pre-purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) may precede recrystallization to remove unreacted nitro precursors .

Q. Why is the Boc group preferred for protecting the amino group in peptide synthesis involving nitro-substituted phenylalanine derivatives?

  • Methodological Answer : The Boc group provides steric hindrance and stability under acidic conditions, critical for preserving the integrity of the nitro substituents during peptide elongation. Its removal via trifluoroacetic acid (TFA) avoids side reactions that could reduce nitro groups, a risk with alternative protecting groups like Fmoc under basic conditions .

Q. How do researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Analytical HPLC with UV detection (e.g., at 254 nm) is standard for assessing purity (>95% by area normalization). Nuclear Magnetic Resonance (NMR) confirms structural integrity: 1^1H NMR detects Boc group protons (~1.4 ppm, singlet) and aromatic protons (8–9 ppm for nitro-substituted phenyl), while 13^{13}C NMR verifies carbonyl and quaternary carbons .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in intramolecular cyclization of this compound during peptide synthesis?

  • Methodological Answer : Intramolecular cyclization is influenced by solvent polarity and temperature. Low-polarity solvents (e.g., dichloromethane) and reduced temperatures (0–5°C) minimize unwanted side reactions. Kinetic control via slow addition of coupling reagents (e.g., HBTU/DIPEA) and monitoring by TLC or LC-MS ensures selective amide bond formation over cyclization .

Q. How can researchers reconcile discrepancies in solubility data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity, hydrogen bonding capacity, and temperature dependence. The Apelblat equation models solubility as a function of temperature, while Hansen solubility parameters (δ) help predict solvent compatibility. For example, 1-propanol (δ ~24 MPa1/2^{1/2}) outperforms ethanol or DMF due to balanced dispersion and polar interactions .

Q. What role does this compound play in bioorthogonal chemistry or peptide library construction?

  • Methodological Answer : The nitro groups can be reduced to amines for further functionalization (e.g., bioconjugation), while the Boc group enables controlled deprotection. In combinatorial libraries, it serves as a sterically hindered, electron-deficient residue to study peptide-protein interactions. Derivatives with azido or alkyne handles (via nitro reduction) enable click chemistry applications .

Q. How do nitro substituents influence the stability and reactivity of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The electron-withdrawing nitro groups reduce nucleophilicity, minimizing side reactions during coupling. However, they increase susceptibility to reduction under basic or reductive conditions. SPPS protocols must avoid reagents like Pd/H2_2 and use mild deprotection conditions (e.g., TFA with scavengers like triisopropylsilane) to retain nitro integrity .

Q. What advanced analytical techniques characterize the electronic effects of 2,4-dinitro substitution on the phenylalanine backbone?

  • Methodological Answer : X-ray crystallography reveals steric and electronic effects on molecular packing and conformation. Density Functional Theory (DFT) calculations predict charge distribution and reactivity, while UV-Vis spectroscopy (e.g., λmax_{max} ~350 nm for nitro groups) quantifies electronic transitions. Electrochemical methods (cyclic voltammetry) assess nitro group reduction potentials .

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